![molecular formula C18H13BrN4O4 B2961430 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide CAS No. 1396707-69-9](/img/structure/B2961430.png)
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide, also known as 5-Bromo-Pyrimidin-4-yl-(6-benzo[d][1,3]dioxol-5-ylmethoxy-nicotinamide), is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a potent inhibitor of several enzymes and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
The compound has shown promise in the field of oncology. A series of indoles bearing a similar benzo[d][1,3]dioxol moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies suggest that the benzo[d][1,3]dioxol moiety, which is present in N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide, could be leveraged to design new anticancer agents.
Tubulin Polymerization Inhibition
Compounds with the benzo[d][1,3]dioxol moiety have been investigated for their ability to inhibit tubulin polymerization, an important process in cell division . This suggests that our compound of interest could potentially serve as a lead compound for the development of new antimitotic agents that target microtubule assembly in cancer cells.
Cell Cycle Arrest
Related compounds have been found to cause cell cycle arrest at the S phase, which is crucial for DNA replication . This indicates that N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide might be used to halt the proliferation of cancer cells by interfering with their normal cell cycle progression.
Apoptosis Induction
Further mechanistic studies on similar compounds have revealed the induction of apoptosis in cancer cells . This is a programmed cell death process that is often defective in cancer cells, and the ability to induce apoptosis is a valuable trait for potential anticancer drugs.
Structural Analysis for Drug Design
The crystal structure of compounds containing the benzo[d][1,3]dioxol moiety has been determined, which provides valuable information for drug design . Understanding the three-dimensional arrangement of atoms within these compounds can inform the synthesis of new drugs with improved efficacy and reduced toxicity.
Synthesis of Analogues for Broad Biological Activities
The benzo[d][1,3]dioxol moiety is a key feature in the synthesis of a variety of analogues with broad biological activities . This versatility makes it a valuable scaffold for the development of new therapeutic agents across different fields of medicine.
properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-bromopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4/c19-13-4-12(6-20-7-13)18(24)23-16-5-17(22-9-21-16)25-8-11-1-2-14-15(3-11)27-10-26-14/h1-7,9H,8,10H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQWUDCEMMOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-bromonicotinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.